CDKI-73

概要

説明

CDKI-73は、経口投与可能な、サイクリン依存性キナーゼ9(CDK9)の高効力阻害剤です。 これは、特に混合系白血病遺伝子の転座を特徴とするサブタイプにおいて、急性骨髄性白血病の治療において著しい可能性を示しています 。 This compoundは、Bcl-2、Mcl-1、およびXIAPなどの抗アポトーシスタンパク質をダウンレギュレートすることにより、癌細胞においてアポトーシスを誘導します .

科学的研究の応用

CDKI-73 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CDK9 in various biochemical pathways.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Shows promise as a therapeutic agent for treating acute myeloid leukemia and other cancers by inducing apoptosis in cancer cells

作用機序

CDKI-73は、がん遺伝子の転写伸長に不可欠なサイクリン依存性キナーゼ9(CDK9)の活性を阻害することにより、その効果を発揮します。 CDK9を阻害することにより、this compoundは、Bcl-2、Mcl-1、およびXIAPなどの抗アポトーシスタンパク質の転写をダウンレギュレートし、癌細胞におけるアポトーシスを引き起こします 。 この化合物はまた、RNAポリメラーゼIIのリン酸化にも影響を与え、癌細胞の生存に必要な転写機構をさらに阻害します .

生化学分析

Biochemical Properties

CDKI-73 plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 9. Cyclin-dependent kinase 9, in complex with cyclin T, is an essential regulator of transcriptional elongation. This compound interacts with cyclin-dependent kinase 9 by binding to its active site, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP, ultimately inducing apoptosis in cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by downregulating anti-apoptotic proteins. This compound also affects cell signaling pathways by inhibiting the transcriptional activity of cyclin-dependent kinase 9, leading to reduced expression of oncogenes such as Mcl-1, Hoxa9, and Myc. Additionally, this compound influences cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cyclin-dependent kinase 9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II and other substrates, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis. This compound also affects gene expression by inhibiting the transcriptional activity of cyclin-dependent kinase 9, resulting in reduced expression of oncogenes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in inducing apoptosis in cancer cells over extended periods. Its long-term effects on cellular function are still being studied. In in vitro and in vivo studies, this compound has demonstrated sustained inhibition of tumor growth and prolonged survival of animal models without causing significant toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in cancer cells. At higher doses, this compound may cause toxic or adverse effects. Studies have shown that this compound has a high therapeutic index, meaning it is relatively safe at therapeutic doses but can be toxic at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cyclin-dependent kinase 9. By inhibiting cyclin-dependent kinase 9, this compound affects the transcriptional regulation of genes involved in metabolic processes. This inhibition leads to changes in metabolic flux and metabolite levels, ultimately affecting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound has been shown to accumulate in cancer cells, where it exerts its inhibitory effects on cyclin-dependent kinase 9. The compound’s localization and accumulation are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with cyclin-dependent kinase 9 and other nuclear proteins. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target, cyclin-dependent kinase 9, to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell .

準備方法

合成経路には、通常、5-フルオロ-4-(4-メチル-2-(メチルアミノ)チアゾール-5-イル)ピリミジン-2-イルアミンやベンゼンスルホンアミドなどの試薬の使用が含まれます 。 反応条件には、ジメチルスルホキシド(DMSO)やリン酸緩衝生理食塩水(PBS)などの溶媒の使用が伴うことが多いです 。工業生産方法は広範囲にわたって文書化されていませんが、合成は、大規模生産のために最適化された同様のステップに従う可能性が高いです。

化学反応の分析

CDKI-73は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、化合物の官能基を変更し、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元し、化合物の効力に影響を与える可能性があります。

置換: 置換反応の一般的な試薬には、ハロゲンや求核剤があり、化合物の特定の原子や基を置換することができます。

科学研究の用途

This compoundは、以下を含む幅広い科学研究の用途があります。

化学: CDK9がさまざまな生化学的経路で果たす役割を研究するためのツール化合物として使用されます。

生物学: 癌細胞における細胞周期調節とアポトーシスへの影響について調査されています。

医学: 癌細胞においてアポトーシスを誘導することにより、急性骨髄性白血病やその他の癌の治療のための治療薬としての可能性を示しています

類似化合物との比較

CDKI-73は、フラボピリドールやSNS-032などの他のCDK9阻害剤と比較されます。 フラボピリドールはパンCDK阻害剤ですが、this compoundはCDK9に対してより高い選択性を示し、より強力で、正常細胞への毒性が低くなっています 。SNS-032もCDK9を標的としますが、化学構造と薬物動態プロファイルが異なります。 This compoundの独自の構造と選択性は、癌治療薬としてさらに開発を進めるための有望な候補となっています .

特性

IUPAC Name |

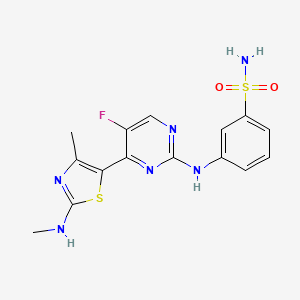

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIOPWBQKZMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421693-22-2 | |

| Record name | Asnuciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asnuciclib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B1192423.png)